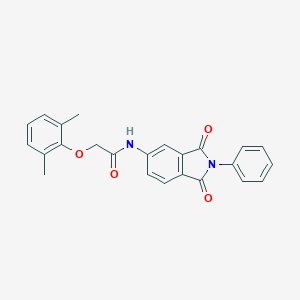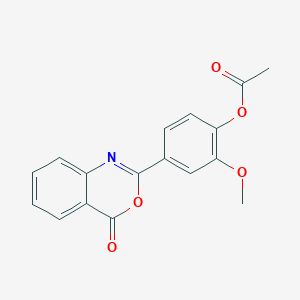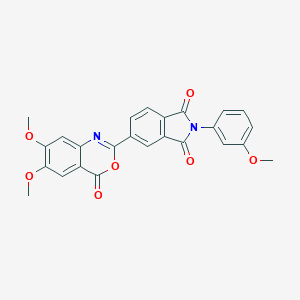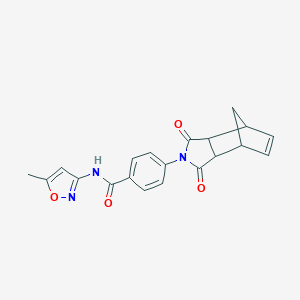![molecular formula C26H28N2O6 B303207 2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It also inhibits the activity of various enzymes such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also has anti-inflammatory effects by inhibiting the activity of various enzymes such as cyclooxygenase and lipoxygenase. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has a high affinity for its target enzymes and signaling pathways, making it an effective inhibitor. However, one limitation of this compound is its low water solubility, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide. One direction is to further investigate its potential applications in cancer research, drug discovery, and neuroscience. Another direction is to develop new analogs of this compound with improved efficacy and reduced toxicity. Additionally, more studies are needed to understand the mechanism of action of this compound and its effects on various enzymes and signaling pathways.
Synthesemethoden
The synthesis method of 2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide involves the reaction of 2-methoxyphenol, 3-aminobenzyl alcohol, and 2-methoxyphenylacetic acid with acetic anhydride in the presence of a catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and neuroscience. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In drug discovery, it has been used as a lead compound for developing new drugs with improved efficacy and reduced toxicity. In neuroscience, it has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide |
|---|---|
Molekularformel |
C26H28N2O6 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
2-(2-methoxyphenoxy)-N-[[3-[[[2-(2-methoxyphenoxy)acetyl]amino]methyl]phenyl]methyl]acetamide |
InChI |
InChI=1S/C26H28N2O6/c1-31-21-10-3-5-12-23(21)33-17-25(29)27-15-19-8-7-9-20(14-19)16-28-26(30)18-34-24-13-6-4-11-22(24)32-2/h3-14H,15-18H2,1-2H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
TYNCEMMFBIYHKV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=CC(=CC=C2)CNC(=O)COC3=CC=CC=C3OC |
Kanonische SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=CC(=CC=C2)CNC(=O)COC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-2-{[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B303124.png)


![2-[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303135.png)
![2-[(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)methyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B303136.png)



![2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)


![4-{[4-(5-Methyl-1,3-benzoxazol-2-yl)anilino]carbonyl}phenyl propionate](/img/structure/B303148.png)
![N-[4-(8-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide](/img/structure/B303149.png)
![2,6-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B303151.png)